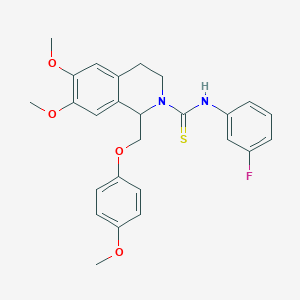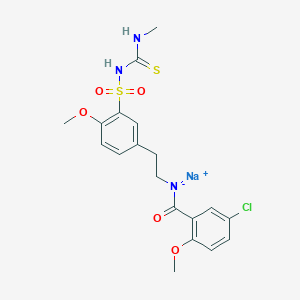
Clamikalant (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Clamikalant sodium, also known as HMR 1098, is an ATP-sensitive potassium (KATP) channel blocker . It is used for research purposes, particularly in the study of arrhythmia .
Molecular Structure Analysis
The molecular formula of Clamikalant sodium is C19H21ClN3NaO5S2 . The structure can be represented in various formats including Canonical SMILES and Isomeric SMILES .
Mechanism of Action
Safety and Hazards
While specific safety data for Clamikalant sodium is not available, it’s important to handle all chemicals with care, following appropriate safety guidelines. Always use personal protective equipment and work in a well-ventilated area .
Relevant Papers
There are several papers related to Clamikalant sodium. One paper discusses the role of mitochondrial KATP channels in the infarct-reducing effect of normobaric hypoxia . Another paper discusses δ2-Opioid receptors as a target in designing new cardioprotective drugs . Further analysis of these papers would provide more detailed information on the use and potential of Clamikalant sodium in medical research.
Properties
CAS No. |
261717-22-0 |
|---|---|
Molecular Formula |
C19H21ClN3NaO5S2 |
Molecular Weight |
494.0 g/mol |
IUPAC Name |
sodium;[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-methoxyphenyl]sulfonyl-(methylcarbamothioyl)azanide |
InChI |
InChI=1S/C19H22ClN3O5S2.Na/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2;/h4-7,10-11H,8-9H2,1-3H3,(H3,21,22,23,24,29);/q;+1/p-1 |
InChI Key |
SUEVHDKFEXAKAF-UHFFFAOYSA-M |
SMILES |
CNC(=S)NS(=O)(=O)C1=C(C=CC(=C1)CC[N-]C(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+] |
Canonical SMILES |
CNC(=S)[N-]S(=O)(=O)C1=C(C=CC(=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3001610.png)
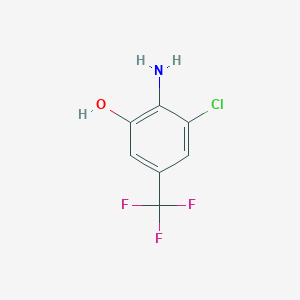
![(2,6-Dimethylmorpholino)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B3001614.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B3001616.png)
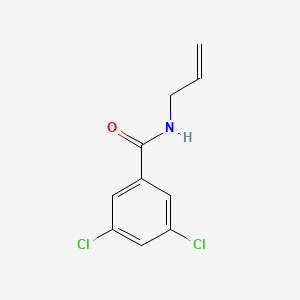
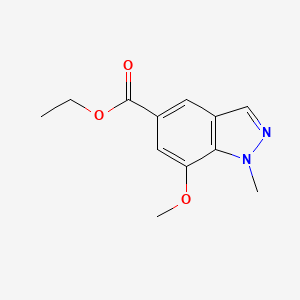
![1-[1-(2-Fluorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide](/img/structure/B3001622.png)
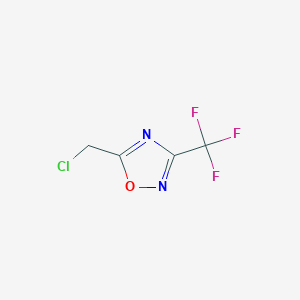
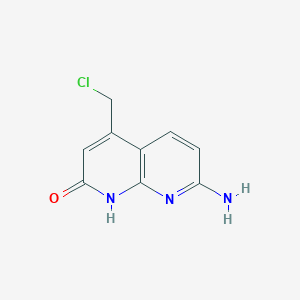
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-methoxyphenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3001628.png)
![[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid](/img/structure/B3001630.png)
